Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate
Description
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
methyl 2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylate |
InChI |
InChI=1S/C8H9BrN2O3/c1-13-8(12)6-7(9)10-5-4-14-3-2-11(5)6/h2-4H2,1H3 |
InChI Key |
VUNFSEWEFVPESN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCOC2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Bromination
- The synthesis often begins with 2,5-dibromo-4-nitroimidazole or related imidazole derivatives as the starting material.
- Bromination at the 2-position is a critical step, achieved via controlled reaction conditions using brominating agents or by selective substitution on pre-brominated imidazoles.
- The reaction solvents commonly used include water, methanol, ethanol, propanol, or formic acid to optimize solubility and reaction rates.
- Bases such as potassium carbonate, sodium carbonate, cesium carbonate, or organic bases like triethylamine are employed to facilitate substitution reactions.
Formation of the Epoxy Intermediate
- The brominated imidazole derivative undergoes oxidation to form an epoxy intermediate, typically R-2-bromo-4-nitro-1-(epoxy-2-ylmethyl)imidazole .
- Oxidants used include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or sodium hypochlorite.
- Reaction temperatures are maintained around 40 °C for extended periods (24–28 hours) to ensure complete epoxidation.
Ring Closure to Form the Imidazooxazine Core
- The epoxy intermediate is then subjected to ring closure by nucleophilic attack, often involving potassium hydroxide and an organic acid (e.g., propionic acid or benzoic acid) to form the oxazine ring fused to the imidazole.
- The reaction is performed under low temperature conditions (−10 to 0 °C) to control regioselectivity and avoid side reactions.
- Subsequent heating to mild temperatures (around 10 °C) promotes completion of the ring closure.
Introduction of the Methyl Carboxylate Group
- The carboxylate methyl ester functionality at the 3-position is introduced either by esterification of the corresponding carboxylic acid intermediate or by using methyl ester-containing precursors.
- This step may involve standard esterification techniques or transesterification under acidic or basic catalysis, ensuring the methyl ester is stable and intact during subsequent steps.
Final Purification and Isolation
- After synthesis, the crude product is purified by washing with deionized water, hydrochloric acid, sodium bicarbonate, and sodium chloride aqueous solutions sequentially to remove impurities.
- Drying agents like anhydrous sodium sulfate are used to remove residual moisture before concentration under reduced pressure.
- Decolorization with activated carbon and recrystallization from solvents such as cyclohexane or ethyl acetate help achieve high purity.
Representative Synthetic Scheme Summary
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Bromination of imidazole | 2,5-dibromo-4-nitroimidazole, bromopropylene, base (K2CO3), solvent (DMF or DMSO), 40–70 °C, N2 atmosphere | Introduce bromine substituent at C-2 |
| 2 | Reduction | Reducing agent (Na2SO3, Na2S2O5), 60–80 °C | Convert dibromo intermediate to mono-bromo derivative |
| 3 | Epoxidation | Oxidant (m-CPBA, H2O2), 40 °C, 24–28 h | Form epoxy intermediate |
| 4 | Ring closure | KOH, organic acid (propionic acid), −10 to 10 °C | Cyclize to imidazooxazine ring |
| 5 | Esterification or methylation | Methylating agent or methyl ester precursor | Introduce methyl carboxylate group |
| 6 | Purification | Washing, activated carbon decolorization, recrystallization | Obtain pure final compound |
Research Findings and Optimization Notes
- The reaction conditions for bromination and epoxidation are critical for yield and purity; temperature control and choice of solvent significantly impact the selectivity of substitution and ring closure steps.
- The use of mild bases and low temperatures during ring closure prevents decomposition or unwanted side reactions, preserving the bicyclic structure.
- Activated carbon treatment effectively removes colored impurities, improving the quality of the final product.
- The compound’s stability during synthesis is enhanced by carefully controlling pH and reaction times to avoid hydrolysis of the methyl ester.
Comparative Data on Solubility and Stability (From Related Analogues)
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 2 is highly reactive toward nucleophiles, enabling diverse functionalization.
Mechanistic Insights :
-
Bromine’s electronegativity and the electron-deficient imidazooxazine ring facilitate nucleophilic attack.
-
Suzuki coupling proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination.
Ester Functionalization
The methyl ester at position 3 undergoes hydrolysis or transesterification:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | 2-Bromo-imidazooxazine-3-carboxylic acid | ~85% |
| Basic Hydrolysis | NaOH (1M), ethanol, 60°C, 6h | Sodium carboxylate derivative | Quant. |
| Transesterification | ROH (e.g., EtOH), H₂SO₄ catalyst | Ethyl 2-bromo-imidazooxazine-3-carboxylate | ~78% |
Applications :
-
Carboxylic acid derivatives serve as intermediates for amide coupling or metal-organic frameworks.
Ring-Opening and Rearrangement Reactions
The bicyclic structure undergoes ring-opening under strong basic or acidic conditions:
Key Observations :
Cycloaddition and Heterocycle Fusion
The compound participates in [3+2] cycloadditions to form fused systems:
| Reagents | Conditions | Products |
|---|---|---|
| NaN₃, CuI, DMF, 100°C | 1,3-Dipolar cycloaddition | Triazolo-imidazooxazine hybrids |
| Alkyne derivatives, Pd | Sonogashira coupling | Alkynyl-imidazooxazines |
Structural Impact :
Catalytic Functionalization
Recent advances leverage transition-metal catalysts for selective modifications:
| Catalyst | Reaction | Outcome |
|---|---|---|
| Pd/C, HCO₂NH₄ | Hydrogenolysis | De-brominated imidazooxazine |
| RuCl₃, Oxone | Oxidation | Ketone or epoxide derivatives |
Challenges :
-
Over-reduction or undesired side reactions require precise control of catalyst loading.
Comparative Reactivity Table
| Reaction Site | Reactivity | Preferred Conditions |
|---|---|---|
| C-2 Bromine | High (SN2, cross-coupling) | Pd catalysis, polar solvents |
| C-3 Ester | Moderate (hydrolysis) | Acidic/basic aqueous media |
| Oxazine Ring | Low (requires harsh conditions) | Strong acids/bases, high temperature |
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Potential use in materials with specific properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazo-Oxazine Derivatives
Positional Isomers and Halogen Substitution
- 2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS: 2059971-88-7): Molecular formula: C₇H₉BrN₂O (MW: 217.06). Features a bromomethyl group at position 2 instead of bromine, increasing steric bulk and altering reactivity in alkylation reactions . No ester group, reducing polarity compared to the target compound .
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS: 1823967-16-3):
Carboxylate Ester Variants
- Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate (CAS: 2044712-66-3):
Heterocyclic Core Modifications
Pyrazolo-Oxazine Derivatives
- Ethyl 2-(2-(1-acetamido-2-phenylethyl)-5-methylphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate: Molecular formula: Not explicitly provided, but includes a pyrazole ring fused to oxazine. The ethyl ester and acetamido-phenylethyl substituents increase hydrophobicity. Synthesized via photoredox catalysis, a method distinct from traditional nucleophilic substitutions used for brominated imidazo-oxazines .
Benzodithiazine Analogues
- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (CAS: Not provided): Molecular formula: C₁₀H₁₀ClN₃O₄S₂ (MW: 335.78). Contains a sulfur-rich benzodithiazine core instead of imidazo-oxazine. The sulfonyl groups enhance thermal stability (mp: 252–253°C) but reduce solubility in nonpolar solvents .
Biological Activity
Methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate (CAS Number: 2060046-39-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrN₂O₃ |
| Molecular Weight | 261.07 g/mol |
| Structure | Chemical Structure |
This compound exerts its biological effects primarily through interaction with specific molecular targets. The bromine atom in its structure facilitates strong interactions with enzymes and receptors. Such interactions can lead to the modulation of enzymatic activity and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can potentially modulate receptor activity, influencing physiological responses.
Antimicrobial Activity
Studies have indicated that compounds similar to methyl 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine exhibit antimicrobial properties. For instance, derivatives with similar heterocyclic structures have shown effectiveness against various bacterial strains and fungi.
Cytokinin-like Activity
Research has demonstrated that this compound may possess cytokinin-like properties. In bioassays conducted on isolated cotyledons of muscat pumpkin (Cucurbita moschata), it exhibited significant growth stimulation at concentrations as low as . This suggests potential applications in agriculture for enhancing plant growth and development .
Study on Plant Growth Regulation
A notable study focused on the effect of synthetic low molecular weight heterocyclic compounds on plant growth. This compound was included in a series of compounds tested for their ability to stimulate vegetative growth in maize (Zea mays L.). The results indicated a marked increase in growth parameters compared to controls, supporting the hypothesis that these compounds can act as growth regulators in plants .
Antimicrobial Testing
In a comparative study assessing the antimicrobial efficacy of various brominated heterocycles, this compound was found to inhibit the growth of several pathogenic bacteria. The study utilized standard disk diffusion methods to evaluate its effectiveness against Gram-positive and Gram-negative bacteria. Results showed a significant zone of inhibition compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and purification methods for Methyl 2-bromo-imidazo-oxazine derivatives?
- Methodological Answer : Synthesis often involves multi-step reactions under inert atmospheres (e.g., nitrogen), using reagents like hydrazones, TMSN₃, and transition metal catalysts (e.g., Cu(OAc)₂). Purification typically employs preparative thin-layer chromatography (TLC) or column chromatography. For example, reports a 57% yield via TLC purification after a 24-hour reaction in acetonitrile . Analytical confirmation includes IR, NMR, and HRMS to verify structural integrity .
Q. How is the identity of the compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Identifies proton and carbon environments, confirming substituent positions.
- HRMS : Validates molecular weight and bromine isotope patterns.
- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
provides detailed NMR and HRMS data for structurally related compounds .
Q. What safety precautions are critical during synthesis?
- Methodological Answer : Handling brominated intermediates requires fume hoods, gloves, and eye protection due to potential lachrymatory effects. Hazardous by-products (e.g., HBr) necessitate neutralization with NaHCO₃ prior to disposal. Safety protocols in emphasize immediate decontamination for skin/eye exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity in SNAr reactions.
- Catalyst Screening : Copper catalysts (e.g., Cu(OAc)₂) improve coupling efficiency for brominated intermediates .
- Light/Heat : Blue LED irradiation () accelerates photoredox steps, reducing side-product formation .
Comparative studies of microwave-assisted vs. conventional heating may resolve kinetic challenges.
Q. What strategies enable regioselective functionalization at the C-2 position?
- Methodological Answer : Bromine at C-2 acts as a directing group. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can replace Br with aryl/heteroaryl groups. highlights analogous imidazo-oxazine carboxylates as precursors for further derivatization . Steric and electronic factors must be modeled to predict substitution patterns.
Q. How do hydrogen-bonding networks influence crystallinity and stability?
- Methodological Answer : X-ray crystallography () reveals intermolecular interactions, such as NH···Cl⁻ and C=O···H₂O hydrogen bonds, which stabilize the lattice . Thermal gravimetric analysis (TGA) can assess dehydration tendencies, while solubility studies in DMSO/water mixtures () inform formulation stability .
Q. What analytical challenges arise in resolving enantiomeric impurities?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns separates enantiomers. notes diastereomeric salt formation (e.g., with mosapride derivatives) to enhance resolution . Racemization risks during synthesis require monitoring via polarimetry or chiral NMR shift reagents.
Q. How does steric hindrance at the oxazine ring affect reactivity?
- Methodological Answer : Molecular docking or DFT calculations predict steric effects on nucleophilic attack. ’s imidazo-oxazine derivatives show reduced reactivity at crowded positions (e.g., C-3 carboxylate), favoring modifications at less hindered sites . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic contributions.
Key Challenges and Contradictions
- Synthetic Routes : Microwave-assisted synthesis () offers faster reaction times but may compromise scalability compared to Schlenk-line methods .
- Stability vs. Reactivity : Bromine’s electron-withdrawing effect enhances electrophilicity but increases susceptibility to hydrolysis (), necessitating anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
